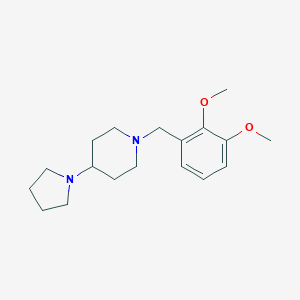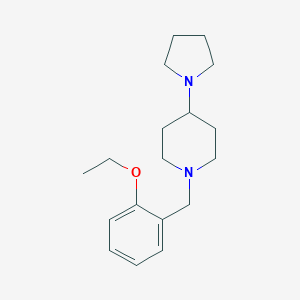![molecular formula C20H26N2O3 B247034 3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide, commonly known as "BEAP", is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of BEAP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. BEAP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BEAP has been shown to exhibit significant biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells by activating caspase-mediated cell death pathways. BEAP has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, BEAP has been shown to protect against oxidative stress and inflammation, which are implicated in various diseases, including neurodegenerative diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BEAP has several advantages for use in lab experiments. It exhibits high potency against cancer cells, making it an attractive candidate for drug development. BEAP is also relatively stable and can be easily synthesized in large quantities. However, BEAP has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, BEAP has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on BEAP. One area of interest is the development of novel BEAP derivatives with improved pharmacokinetic properties and higher potency against cancer cells. Another area of interest is the investigation of the potential use of BEAP as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, the safety and efficacy of BEAP in human clinical trials need to be investigated to determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, BEAP is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is complex, and its mechanism of action is not fully understood. However, it has been extensively studied for its anticancer and neuroprotective properties. BEAP has several advantages for use in lab experiments, but also has some limitations. Future research on BEAP should focus on the development of novel derivatives with improved pharmacokinetic properties, investigation of its potential as a neuroprotective agent, and investigation of its safety and efficacy in human clinical trials.
Méthodes De Synthèse
BEAP can be synthesized through a multistep process involving the reaction of 3,5-dimethoxybenzaldehyde with ethylamine, followed by the reaction of the resulting product with benzyl chloride and propanoyl chloride. The final product is obtained through the reaction of the intermediate product with lithium aluminum hydride. The synthesis of BEAP is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
BEAP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. BEAP has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C20H26N2O3 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O3/c1-4-22(15-16-8-6-5-7-9-16)11-10-20(23)21-17-12-18(24-2)14-19(13-17)25-3/h5-9,12-14H,4,10-11,15H2,1-3H3,(H,21,23) |
Clé InChI |
CSVSFHSGBPJYKL-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=CC(=CC(=C1)OC)OC)CC2=CC=CC=C2 |
SMILES canonique |
CCN(CCC(=O)NC1=CC(=CC(=C1)OC)OC)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)





